3-Bromo-5-phenylpyrazin-2-amine
Overview
Description
3-Bromo-5-phenylpyrazin-2-amine is a chemical compound with the molecular formula C10H8BrN3 . It has a molecular weight of 250.09 g/mol . The compound is used in scientific research and has diverse applications, such as drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, an amine group, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C10H8BrN3/c11-9-10 (12)13-6-8 (14-9)7-4-2-1-3-5-7/h1-6H, (H2,12,13)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.09 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 248.99016 g/mol . The topological polar surface area of the compound is 51.8 Ų . The compound has a heavy atom count of 14 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-5-phenylpyrazin-2-amine serves as an important intermediate in the synthesis of various heterocyclic compounds, which have extensive applications in medicinal chemistry and drug discovery. An example is the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, utilized in the creation of libraries for potential drug candidates. These compounds are synthesized through palladium-mediated α-arylation and Suzuki coupling reactions, highlighting the versatility of this compound in facilitating complex chemical transformations (Havel et al., 2018).
Anticonvulsant Activity
Research has also explored the use of derivatives synthesized from this compound for their anticonvulsant properties. For instance, the synthesis of new 3-aminopyrroles and their testing for anticonvulsant activity reveal the potential of these compounds in treating seizures. Such studies are crucial for the development of new therapeutic agents with improved efficacy and safety profiles for neurological conditions (Unverferth et al., 1998).
Antimicrobial Activities
The structural flexibility of this compound allows for the synthesis of a wide range of heterocyclic substances with significant antimicrobial activities. These substances demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, as well as yeast, showcasing the potential of this compound derivatives in addressing antibiotic resistance and the need for new antimicrobial agents (Behbehani et al., 2011).
Tuberculostatic Activity
Further applications include the synthesis of pyrazine derivatives from this compound, demonstrating potential tuberculostatic activity. Such research contributes to the fight against tuberculosis by providing new chemical entities that could be developed into effective treatments against this infectious disease (Foks et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-phenylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJERTWGUYNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498905 | |
Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67602-05-5 | |
Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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